(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid
Description
(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid is a complex organic compound characterized by its unique adamantane structure. Adamantane is a diamondoid hydrocarbon, known for its stability and rigidity. This compound features two adamantane units connected via a phenyl ring, each bearing a carboxylic acid group. The stereochemistry of the compound is specified by the (5S,7R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Properties
Molecular Formula |
C28H34O4 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid |
InChI |
InChI=1S/C28H34O4/c29-23(30)27-11-17-5-18(12-27)8-25(7-17,15-27)21-1-2-22(4-3-21)26-9-19-6-20(10-26)14-28(13-19,16-26)24(31)32/h1-4,17-20H,5-16H2,(H,29,30)(H,31,32)/t17-,18+,19-,20+,25?,26?,27?,28? |
InChI Key |
SEBFRJUCYLOQKF-MPIBQLFNSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)C56C[C@H]7C[C@@H](C5)CC(C7)(C6)C(=O)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid typically involves multiple steps, starting from commercially available adamantane derivatives. The key steps include:
Functionalization of Adamantane: Introduction of carboxylic acid groups at specific positions on the adamantane rings.
Coupling Reaction: Connecting the functionalized adamantane units via a phenyl ring through a coupling reaction, such as Suzuki or Heck coupling.
Stereoselective Synthesis: Ensuring the correct (5S,7R) configuration through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using efficient and selective catalysts to minimize side reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize the efficiency of each step.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid groups can yield alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it valuable in the design of novel materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of adamantane derivatives on biological systems. Its unique structure allows for the investigation of molecular interactions and biological pathways.
Medicine
In medicine, adamantane derivatives are known for their antiviral and neuroprotective properties. This compound may be explored for potential therapeutic applications, such as drug delivery systems or as a scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism of action of (5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The adamantane structure provides a rigid framework that can enhance binding affinity and specificity.
Molecular Targets and Pathways
Proteins: The compound may interact with proteins involved in viral replication or neurodegenerative pathways.
Enzymes: It can inhibit enzymes by binding to their active sites, preventing substrate access.
Cellular Pathways: The compound may modulate cellular pathways related to inflammation, oxidative stress, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used as an antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral adamantane derivative with similar properties to amantadine.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid is unique due to its dual adamantane structure and specific stereochemistry. This configuration may provide enhanced stability and specificity in its interactions compared to other adamantane derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
